molecular formula C10H12N2O3 B14853573 Ethyl (5-amino-6-formylpyridin-3-YL)acetate

Ethyl (5-amino-6-formylpyridin-3-YL)acetate

Cat. No.: B14853573
M. Wt: 208.21 g/mol
InChI Key: AQOOXRCKSLKZBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5-amino-6-formylpyridin-3-YL)acetate typically involves multi-step organic reactions. One common method includes the reaction of 5-amino-6-formylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl (5-amino-6-formylpyridin-3-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Ethyl (5-amino-6-carboxypyridin-3-YL)acetate.

    Reduction: Ethyl (5-amino-6-hydroxymethylpyridin-3-YL)acetate.

    Substitution: Ethyl (5-alkylamino-6-formylpyridin-3-YL)acetate derivatives.

Scientific Research Applications

Ethyl (5-amino-6-formylpyridin-3-YL)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (5-amino-6-formylpyridin-3-YL)acetate involves its interaction with specific molecular targets. The amino and formyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but its structure suggests it could interfere with nucleic acid synthesis or protein function .

Comparison with Similar Compounds

Uniqueness: Ethyl (5-amino-6-formylpyridin-3-YL)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 2-(5-amino-6-formylpyridin-3-yl)acetate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)4-7-3-8(11)9(6-13)12-5-7/h3,5-6H,2,4,11H2,1H3

InChI Key

AQOOXRCKSLKZBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(N=C1)C=O)N

Origin of Product

United States

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